molecular formula C9H9ClO2 B14044277 1-Chloro-1-(4-hydroxyphenyl)propan-2-one

1-Chloro-1-(4-hydroxyphenyl)propan-2-one

Cat. No.: B14044277
M. Wt: 184.62 g/mol
InChI Key: PRMYMFPEFOWGMK-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H9ClO2 It is characterized by the presence of a chloro group, a hydroxyphenyl group, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-1-(4-hydroxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-hydroxyacetophenone with thionyl chloride, which introduces the chloro group into the molecule. The reaction is typically carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(4-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the chloro group results in the formation of 1-(4-hydroxyphenyl)propan-2-one .

Scientific Research Applications

1-Chloro-1-(4-hydroxyphenyl)propan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-1-(4-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the chloro group can undergo nucleophilic substitution reactions. These interactions contribute to the compound’s biological activities and potential therapeutic effects .

Comparison with Similar Compounds

1-Chloro-1-(4-hydroxyphenyl)propan-2-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

1-chloro-1-(4-hydroxyphenyl)propan-2-one

InChI

InChI=1S/C9H9ClO2/c1-6(11)9(10)7-2-4-8(12)5-3-7/h2-5,9,12H,1H3

InChI Key

PRMYMFPEFOWGMK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=C(C=C1)O)Cl

Origin of Product

United States

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